molecular formula C15H17NO4S B3903414 diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)malonate CAS No. 5968-99-0

diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)malonate

Cat. No.: B3903414
CAS No.: 5968-99-0
M. Wt: 307.4 g/mol
InChI Key: GUXDETKWUGYWHI-UHFFFAOYSA-N
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Description

Diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)malonate (CAS 5968-99-0) is a chemical compound with the molecular formula C15H17NO4S and a molecular weight of 307.36 g/mol . It is characterized by a benzothiazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The compound features a malonate moiety, a versatile functional group in organic synthesis. Diethyl malonate is a classic building block in the malonic ester synthesis, allowing for the introduction of acetic acid derivatives and the construction of various carbocyclic and heterocyclic systems . The specific structure of this reagent, which combines the benzothiazole heterocycle with a reactive malonate group, makes it a valuable intermediate for researchers developing new compounds. Its physical properties include a density of 1.26 g/cm³ and a flash point of 171°C . This makes it a high-value starting material for synthetic organic chemists working in drug discovery and the development of novel functional materials. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

diethyl 2-(3-methyl-1,3-benzothiazol-2-ylidene)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-19-14(17)12(15(18)20-5-2)13-16(3)10-8-6-7-9-11(10)21-13/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXDETKWUGYWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C2=CC=CC=C2S1)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366689
Record name Diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5968-99-0
Record name Diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)malonate is a compound that has garnered attention for its diverse biological activities. This article summarizes the key findings regarding its biological effects, including antioxidant, antibacterial, antifungal properties, and potential therapeutic applications.

  • Molecular Formula : C15H17NO4S
  • Molecular Weight : 307.3648 g/mol
  • Structure : The compound features a benzothiazole moiety, which is known for contributing to various biological activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Antibacterial Properties

The compound has shown promising antibacterial effects against various strains of bacteria. In a study, it was tested against Gram-positive and Gram-negative bacteria, revealing inhibitory effects on growth. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

3. Antifungal Activity

In addition to antibacterial properties, this compound exhibited antifungal activity against several fungal pathogens. The compound's effectiveness was evaluated using standard antifungal susceptibility testing methods.

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64

The biological activities of this compound are attributed to its ability to interact with cellular targets involved in oxidative stress and microbial growth regulation. The presence of the benzothiazole ring enhances its reactivity with free radicals and microbial cell membranes.

Case Studies and Research Findings

Several studies have investigated the compound's efficacy in various biological contexts:

  • Antioxidant Studies : In a recent study published in ACS Omega, this compound was evaluated alongside other antioxidants. It demonstrated superior scavenging activity compared to common antioxidants like ascorbic acid .
  • Antimicrobial Efficacy : A comprehensive evaluation of the antimicrobial properties was conducted using clinical isolates of bacteria and fungi. The compound showed a broad spectrum of activity, particularly effective against resistant strains .
  • Therapeutic Potential : Preliminary investigations into the therapeutic applications of this compound suggest potential use in treating infections caused by resistant microorganisms due to its unique mechanism of action .

Q & A

Basic: What optimized synthetic protocols exist for diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)malonate, and how do reaction parameters influence yield?

Answer:
The compound is synthesized via Ag-catalyzed cascade reactions. A representative protocol involves:

  • Reagents : AgOTf (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 equiv.), dimethyl/diethyl malonate (1.2 equiv.), and substituted carbamothioic fluorides.
  • Conditions : Dry MeCN or methanol solvent at 90°C for 4–8 hours under inert atmosphere .
  • Yield Optimization : Higher yields (e.g., 89% for 3i ) are achieved with electron-withdrawing substituents on the aryl ring, while steric hindrance or electron-donating groups (e.g., methoxy) reduce yields (e.g., 64% for 3d ). Post-reaction purification via silica gel chromatography is critical.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Key for confirming the benzothiazole-ylidene scaffold and malonate ester connectivity. For example, the ylidene proton appears as a singlet at δ 6.2–7.5 ppm, while ester groups show characteristic triplet/multiplet patterns .
  • HRMS (EI) : Validates molecular weight (e.g., m/z 399.0941 for 3ag ).
  • Melting Point : Used for purity assessment (e.g., 107–108°C for 3ag ).

Advanced: How do electronic effects of substituents on the benzothiazole ring influence reactivity and product stability?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine substituents enhance stability of the ylidene intermediate, improving yields (e.g., 89% for 3i vs. 76% for 3c with methoxy ).
  • Steric Effects : Bulky substituents (e.g., thiophene in 3r ) reduce reaction efficiency due to hindered cyclization.
  • Mechanistic Insight : AgOTf facilitates carbothioate activation, while PPh₃ stabilizes intermediates via π-backbonding. Substituents alter transition-state energies, as shown in comparative kinetic studies .

Advanced: What mechanistic models explain the chemoselectivity in Ag-catalyzed syntheses of benzothiazole-ylidene malonates?

Answer:
The reaction proceeds via a cascade:

Ag-mediated Thiourea Activation : AgOTf coordinates with carbamothioic fluoride, enabling nucleophilic attack by malonate.

Cyclization : Formation of the benzothiazole ring through 5-endo-dig cyclization, driven by Ag stabilization of the ylidene intermediate.

Chemoselectivity : Competing pathways (e.g., Michael addition vs. cyclization) are controlled by solvent polarity (MeCN favors cyclization) and catalyst loading. Excess PPh₃ suppresses side reactions by stabilizing Ag intermediates .

Data Contradiction: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Answer:

  • Internal Standard Calibration : Use dimethyl malonate as an internal standard for GC-MS quantification to normalize yield variations (e.g., m/z 101 for dimethyl vs. 115 for diethyl malonate ).
  • Parameter Adjustments : Scale-up often requires extended reaction times (e.g., 8 hours for 3ah vs. 4 hours for smaller scales ) and optimized stirring rates to maintain homogeneity.
  • Purification : Gradient elution in column chromatography resolves co-eluting byproducts observed at larger scales .

Computational: What in silico methods predict the electronic properties of this compound?

Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~3.5 eV), indicating potential charge-transfer interactions relevant to photophysical studies.
  • ADME Prediction : Tools like SwissADME estimate logP ≈ 2.8, suggesting moderate lipophilicity for cellular uptake .
  • Docking Studies : The benzothiazole moiety shows affinity for kinase ATP-binding pockets, guiding structure-activity relationship (SAR) optimization .

Advanced: How does solvent choice impact the reaction pathway in Ag-catalyzed syntheses?

Answer:

  • Polar Aprotic Solvents (MeCN) : Enhance AgOTf solubility and stabilize ionic intermediates, favoring cyclization (e.g., 95% yield for 3ag in MeCN ).
  • Protic Solvents (Methanol) : Promote proton transfer steps but may hydrolyze malonate esters, reducing yields (e.g., 36% for 3r in methanol ).
  • Solvent-Free Conditions : Not recommended due to poor heat transfer and increased side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)malonate
Reactant of Route 2
diethyl (3-methyl-1,3-benzothiazol-2(3H)-ylidene)malonate

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